molecular formula C19H23N3O B2930340 2-(diethylamino)-N'-(diphenylmethylene)acetohydrazide CAS No. 478247-23-3

2-(diethylamino)-N'-(diphenylmethylene)acetohydrazide

Cat. No.: B2930340
CAS No.: 478247-23-3
M. Wt: 309.413
InChI Key: MLEFKABRWRSMLS-UHFFFAOYSA-N
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Description

2-(diethylamino)-N’-(diphenylmethylene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a diethylamino group, a diphenylmethylene group, and an acetohydrazide moiety

Scientific Research Applications

2-(diethylamino)-N’-(diphenylmethylene)acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the synthesis of advanced materials with unique properties.

    Biology: It is used in biochemical studies to understand its interactions with biological molecules.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of diethylamino compounds can vary widely depending on their structure and the context in which they are used. For example, some diethylamino compounds exhibit aggregation-induced emission (AIE) or crystallization-induced emission (CIE), which can be used in cell imaging .

Safety and Hazards

Safety and hazards associated with diethylamino compounds can vary widely depending on the specific compound. Some can be harmful if inhaled, ingested, or come in contact with skin .

Future Directions

Diethylamino compounds have a wide range of applications, particularly in the field of pharmaceuticals . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-N’-(diphenylmethylene)acetohydrazide typically involves the reaction of diethylamine with diphenylmethanone followed by the addition of acetohydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of 2-(diethylamino)-N’-(diphenylmethylene)acetohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-N’-(diphenylmethylene)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced compounds.

    Substitution: Formation of substituted derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-N’-(diphenylmethylene)acetohydrazide
  • 2-(diethylamino)-N’-(phenylmethylene)acetohydrazide
  • 2-(diethylamino)-N’-(diphenylmethylene)propionohydrazide

Uniqueness

2-(diethylamino)-N’-(diphenylmethylene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, while the diphenylmethylene group provides stability and specificity in its interactions with molecular targets.

Properties

IUPAC Name

N-(benzhydrylideneamino)-2-(diethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-3-22(4-2)15-18(23)20-21-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEFKABRWRSMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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